Cerium tetrahydroxide

Description

Significance of Cerium(IV) in Inorganic Chemistry and Materials Science

The significance of cerium in inorganic chemistry is largely attributed to its ability to exist in two stable oxidation states: +3 and +4. wikipedia.orgnumberanalytics.com This dual valency is a unique characteristic among the lanthanides and underpins its versatility. wikipedia.org The Ce(IV) state, in particular, makes cerium compounds strong oxidizing agents, a property extensively utilized in various chemical reactions. wikipedia.orgmdpi.com

In materials science, cerium(IV) compounds are integral to numerous applications. Cerium(IV) oxide (ceria), derived from cerium(IV) hydroxide (B78521), is a critical component in catalytic converters for automobiles, where it aids in the reduction of harmful emissions. wikipedia.orgnumberanalytics.com It is also used in glass polishing and as a UV absorbent in glass manufacturing. wikipedia.orgaemree.comnih.gov The ability of ceria to store and release oxygen makes it an effective catalyst. numberanalytics.com Furthermore, cerium(IV) complexes are important precursors for synthesizing ceria nanoparticles, which have applications in electronics, optics, and biomedicine. mdpi.comontosight.ai

Historical Context of Cerium(IV) Hydroxide Investigations

The discovery of cerium in 1803 by Jöns Jakob Berzelius and Wilhelm Hisinger, and independently by Martin Heinrich Klaproth, marked the beginning of investigations into its compounds. numberanalytics.comperiodic-table.com Early research focused on understanding the fundamental chemical properties of cerium and its various salts. Berzelius and Hisinger were the first to propose that cerium exists in two oxidation states. periodic-table.com The development of methods to separate cerium from other rare earth elements was a significant milestone that enabled more detailed studies of its compounds, including the hydroxide. periodic-table.com

Investigations into cerium(IV) hydroxide itself have been driven by its role as an intermediate in the production of high-purity cerium oxide and other cerium compounds. jos.ac.cn Historically, the synthesis of cerium(IV) hydroxide often involved the precipitation of cerium(IV) from an aqueous solution using a base like aqueous ammonia. chemicalbook.com Over time, various methods have been developed to control the particle size and purity of the resulting cerium(IV) hydroxide, which is crucial for its subsequent applications. jos.ac.cn

Current Research Paradigms and Future Directions for Cerium Tetrahydroxide

Current research on cerium(IV) tetrahydroxide is vibrant and multidisciplinary. A significant focus is on the synthesis of nanocrystalline cerium(IV) hydroxide as a precursor for producing ceria (CeO₂) nanoparticles. jos.ac.cn The properties of the final ceria nanoparticles are heavily dependent on the characteristics of the initial hydroxide, making its synthesis a critical area of study. jos.ac.cn Researchers are exploring various synthesis routes, including wet chemical methods, to produce nanoparticles with controlled size and morphology for applications in catalysis, biomedicine, and environmental remediation. nih.govjos.ac.cn

Future research is expected to further exploit the unique redox properties of cerium(IV) hydroxide. There is growing interest in its potential use in biomedical applications, such as in drug delivery and as an antioxidant, due to its ability to scavenge free radicals. nih.govcymitquimica.com The development of more efficient and environmentally friendly synthesis methods, such as green synthesis approaches, is also a key area of future investigation. scientific.net As the demand for advanced materials with tailored properties continues to grow, research into cerium(IV) tetrahydroxide and its derivatives is poised to expand into new and exciting areas.

Structure

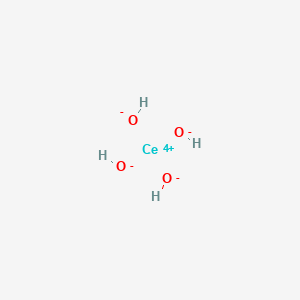

2D Structure

Properties

IUPAC Name |

cerium(4+);tetrahydroxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.4H2O/h;4*1H2/q+4;;;;/p-4 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTVAYLQYAWAHAX-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[OH-].[OH-].[Ce+4] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeH4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065169 | |

| Record name | Cerium hydroxide (Ce(OH)4), (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12014-56-1 | |

| Record name | Cerium hydroxide (Ce(OH)4), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12014-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cerium hydroxide (Ce(OH)4), (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERIUM(IV) HYDROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20GT4M7CWG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry

Wet Chemical Synthesis Approaches for Cerium(IV) Hydroxide (B78521)

Wet chemical methods are widely employed for the synthesis of cerium(IV) hydroxide due to their versatility and scalability. These approaches involve the precipitation of cerium hydroxide from aqueous solutions under controlled conditions.

Controlled Precipitation Techniques and pH-Dependent Formation

Controlled precipitation is a cornerstone of cerium(IV) hydroxide synthesis, where the manipulation of pH is a critical parameter. The formation and stability of cerium species in aqueous solutions are highly dependent on the pH. Cerium(IV) hydroxides begin to precipitate at a pH of approximately 3-4, while cerium(III) hydroxides form at a higher pH of around 8. researchgate.net This difference in solubility allows for the selective precipitation of cerium(IV) hydroxide.

The process typically involves the addition of a base, such as ammonium (B1175870) hydroxide or sodium hydroxide, to a solution containing Ce⁴⁺ ions. wikipedia.orgnih.gov This leads to the formation of a gelatinous precipitate, often described as CeO₂·xH₂O (where x can range from 0.5 to 2). wikipedia.org The morphology and particle size of the resulting cerium hydroxide can be influenced by factors such as the concentration of reactants, temperature, and stirring rate. nih.gov For instance, adjusting the pH of a cerium nitrate (B79036) solution with ammonia can yield spherical cerium oxide particles, with the specific surface area varying with the pH. researchgate.net

Green Synthesis Protocols Utilizing Cerium Carbonate and Other Precursors

In recent years, there has been a growing emphasis on developing environmentally friendly or "green" synthesis methods for nanomaterials. For cerium hydroxide, green synthesis protocols often utilize precursors like cerium carbonate. scientific.netresearchgate.net These methods aim to reduce the use of hazardous chemicals and minimize waste generation.

One such approach involves the reaction of cerium(III) carbonate with acetic acid, followed by oxidation with hydrogen peroxide in a basic medium. wikipedia.org Another green method utilizes plant extracts, such as Aloe vera leaf extract or Lycium cooperi aqueous extracts, as stabilizing or reducing agents. nih.govmdpi.com For instance, Lycium cooperi extracts can act as a green reducing agent in the synthesis of cerium oxide nanoparticles from cerium nitrate hexahydrate. mdpi.com Similarly, Dillenia indica aqueous extract has been used for the green synthesis of cerium oxide nanoparticles. ias.ac.in These biological components can influence the size, morphology, and stability of the resulting nanoparticles.

Hydroxide-Mediated Routes for Cerium(IV) Hydroxide Synthesis

Hydroxide-mediated routes involve the direct use of strong bases to precipitate cerium hydroxide. Boiling an insoluble Ce⁴⁺ salt in a sodium hydroxide solution can yield granular Ce(OH)₄. wikipedia.org A common laboratory-scale synthesis involves the use of cerium nitrate hexahydrate and sodium hydroxide as precursors in a hydroxide-mediated approach to produce cerium oxide nanoparticles. scialert.net The process typically involves dissolving the cerium salt in deionized water, followed by the dropwise addition of a sodium hydroxide solution under vigorous stirring. The resulting precipitate is then washed and dried to obtain the final product.

Oxidation-Driven Pathways to Cerium(IV) Hydroxide Formation

The conversion of cerium from its +3 to +4 oxidation state is a key step in many synthetic routes for cerium(IV) hydroxide. This can be achieved through various oxidation-driven pathways.

Oxidation of Cerium(III) Hydroxides by Air and Other Oxidants

Cerium(III) hydroxide is susceptible to oxidation by atmospheric oxygen, particularly under alkaline conditions. researchgate.netosti.gov This process can be accelerated by increasing the temperature and pH. For example, blowing air through a slurry of mixed rare earth hydroxides at 80°C and a pH of 13 can achieve 97% oxidation of Ce(III) to Ce(IV). researchgate.net The reaction is represented as:

4Ce(OH)₃ + O₂ + 2H₂O → 4Ce(OH)₄ epomaterial.com

Other oxidizing agents, such as potassium permanganate and potassium chlorate, can also be employed to facilitate the oxidation of Ce(OH)₃ to Ce(OH)₄. google.com The choice of oxidant can influence the reaction kinetics and the purity of the final product.

Peroxide-Assisted Oxidation Mechanisms

Hydrogen peroxide (H₂O₂) is a commonly used and effective oxidizing agent for the synthesis of cerium(IV) hydroxide. wikipedia.org The reaction of cerium(III) compounds with hydrogen peroxide in an alkaline medium leads to the formation of a cerium(III) hydroperoxide intermediate, Ce(OH)₃(OOH). wikipedia.org This intermediate subsequently decomposes to form cerium(IV) hydroxide and releases oxygen gas.

The adsorption of hydrogen peroxide onto the surface of cerium oxide nanoparticles can lead to the formation of stable cerium-peroxo complexes, which act as intermediates in the catalytic disproportionation of H₂O₂. chemrxiv.org The reactivity in this process is often correlated with the fraction of Ce(III) present on the nanoparticle surface. chemrxiv.org

Advanced Synthetic Techniques for Controlled Morphologies and Architectures

Advanced synthetic techniques are pivotal in tailoring the physical and chemical properties of cerium tetrahydroxide by controlling its particle size, morphology, and crystal structure at the nanoscale. These methods offer precise control over reaction parameters, enabling the production of materials with enhanced performance for various applications.

Hydrothermal and solvothermal syntheses are widely employed methods for producing crystalline nanomaterials. These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures within a sealed vessel, known as an autoclave. researchgate.net For cerium compounds, these methods facilitate the formation of cerium hydroxide as an intermediate, which subsequently dehydrates to form cerium oxide.

The synthesis process typically begins with a cerium salt precursor, such as cerium(III) nitrate hexahydrate. researchgate.net In the hydrothermal process, the precursor is dissolved in a solvent, and a precipitating agent like urea or sodium hydroxide is added. The mixture is then sealed in an autoclave and heated. Under these supercritical conditions, cerium carbonate hydroxide or cerium hydroxide nanoparticles can be formed. researchgate.net The morphology and particle size of the final product are influenced by parameters such as reaction temperature, time, pH, and the presence of surfactants. researchgate.netntu.edu.sg For instance, hydrothermal treatment of cerium hydroxide precursors at 250 °C for 6 hours can produce crystalline ceria nanoparticles with an average crystallite size of around 6 nm. ntu.edu.sg

Research has shown that the growth mechanism of nanocrystals in these methods can involve processes like oriented attachment, where nanoparticles self-assemble along a crystallographically matched surface, and Ostwald ripening, where larger particles grow at the expense of smaller, less stable ones. acs.org The dominant mechanism can be influenced by reaction conditions, with oriented attachment often playing a key role in the initial growth phase. acs.org

Table 1: Parameters in Hydrothermal/Solvothermal Synthesis of Cerium Compounds

| Parameter | Description | Example Value/Condition | Resulting Feature |

|---|---|---|---|

| Precursor | The starting cerium salt. | Cerium(III) nitrate hexahydrate, Cerium hydroxide | Influences initial nucleation and growth. |

| Temperature | Reaction temperature inside the autoclave. | 100 °C - 250 °C ntu.edu.sgacs.org | Affects crystallinity and particle size. |

| Time | Duration of the heating process. | 6 - 24 hours ntu.edu.sg | Influences the extent of crystal growth. |

| pH / Mineralizer | Acidity or basicity of the solution, often controlled by adding NaOH, NH₃, or urea. researchgate.net | pH 10 (basic) ntu.edu.sg | Controls precipitation and morphology. |

| Solvent | The liquid medium for the reaction. | Water (hydrothermal), Ethanol (solvothermal) | Affects precursor solubility and reaction kinetics. |

| Surfactant | Additives like polyvinylpyrrolidone (PVP) used to control growth. acs.org | Polyvinylpyrrolidone | Promotes dispersion and can lead to oriented aggregation. acs.org |

The sol-gel process is a versatile wet-chemical technique used to synthesize solid materials from a chemical solution (sol) that acts as a precursor for an integrated network (gel). This method allows for the production of nanocrystalline cerium hydroxide and oxide powders with high homogeneity at relatively low temperatures. scientific.netmocedes.org

The process typically involves the hydrolysis and polycondensation of a cerium precursor, such as an alkoxide or a salt like cerium nitrate, in a liquid medium. pdeaamcollege.edu.in A key step is the formation of a stable sol of cerium hydroxide particles, which then polymerize to form a gel—a solid network containing the solvent. The properties of the resulting material are highly dependent on the structure of this precursor gel. scientific.net Organic compounds like citric acid or polymers such as poly(allylamine) (PAA) are often used as chelating or capping agents to control the particle growth and prevent agglomeration. scientific.netnih.gov

For example, a common procedure involves dissolving a cerium salt (e.g., cerium nitrate hexahydrate) and a complexing agent in water. pdeaamcollege.edu.in A base, such as ammonium hydroxide, is then added to induce the formation of a cerium hydroxide precipitate or gel. pdeaamcollege.edu.innih.gov This gel is then washed, dried, and can be calcined at elevated temperatures to convert the cerium hydroxide into nanocrystalline cerium oxide. The sol-gel method can yield cerium hydroxide nanocrystals with an average size as small as 3-4 nm. jos.ac.cn

Table 2: Key Components and Conditions in Sol-Gel Synthesis of Cerium Hydroxide

| Component/Parameter | Role | Example |

|---|---|---|

| Cerium Precursor | Source of cerium ions. | Cerium(III) nitrate hexahydrate pdeaamcollege.edu.in, Ammonium cerium(IV) nitrate jos.ac.cn |

| Solvent | Medium for the reaction. | Deionized water, Ethanol pdeaamcollege.edu.in |

| Complexing/Capping Agent | Controls hydrolysis and condensation rates, prevents particle agglomeration. | Citric acid scientific.net, Poly(allylamine) nih.gov, Polyvinyl-Pyrolydine (PVP) pdeaamcollege.edu.in |

| Catalyst/pH Modifier | Initiates the hydrolysis and condensation reactions. | Ammonium hydroxide, Urea pdeaamcollege.edu.innih.gov |

| Drying/Calcination Temp. | Removes solvent and converts hydroxide to oxide. | 80 °C (drying gel) pdeaamcollege.edu.in, 400-700 °C (calcination) pdeaamcollege.edu.innih.gov |

Microwave-assisted synthesis is an energy-efficient technique that utilizes microwave radiation to drive chemical reactions. arxiv.org This method offers several advantages over conventional heating, including rapid and uniform volumetric heating, significantly shorter reaction times, and improved control over the size and morphology of nanoparticles. researchgate.netunl.edu

In the synthesis of cerium(IV) hydroxide and its derivatives, microwave heating can be applied to aqueous solutions of cerium precursors. For instance, nanocrystalline ceria particles can be prepared by subjecting an aqueous solution of ammonium cerium(IV) nitrate and a precipitating agent like sodium hydroxide to microwave irradiation. researchgate.netosti.gov The microwave energy is directly transferred to the molecules, leading to a rapid increase in temperature and pressure that accelerates the formation of the hydroxide precipitate. researchgate.net

This technique can be combined with hydrothermal methods, where the reaction takes place in a sealed Teflon vessel inside a microwave reactor. This combination allows for precise temperature and pressure control, facilitating the synthesis of well-defined nanostructures such as nanorods. unl.edu The unique heating profile provided by microwaves can influence the resulting nanostructures, including the types and concentrations of defects, which are crucial for catalytic applications. unl.edu Research has demonstrated that this method can successfully produce well-crystallized ceria nanoparticles with average crystal sizes around 8 nm after subsequent thermal treatment. researchgate.net

Table 3: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Feature | Microwave-Assisted Synthesis | Conventional Heating |

|---|---|---|

| Heating Mechanism | Volumetric, direct molecular interaction with microwaves. researchgate.net | Conduction and convection from an external heat source. |

| Reaction Time | Significantly shorter (minutes to a few hours). unl.edumdpi.com | Longer (several hours to days). |

| Energy Efficiency | High, due to targeted heating. arxiv.org | Lower, due to heat loss to the environment. |

| Temperature Profile | Rapid and uniform heating. researchgate.net | Slower heating with potential temperature gradients. |

| Product Quality | Often yields more uniform particle sizes and morphologies. | May result in broader particle size distribution. |

Purification and Separation Strategies for Cerium(IV) Hydroxide Concentrates

The purification of cerium from other rare earth elements (REEs) is a critical step in its production, as REEs naturally occur together and have very similar chemical properties. scirp.org The primary strategy for cerium separation relies on its unique ability among lanthanides to be stably oxidized from the +3 to the +4 oxidation state. scirp.orgscirp.org This change in oxidation state leads to a significant difference in chemical behavior, which is exploited in various separation techniques.

A common industrial method begins with the oxidation of Ce(III) to Ce(IV) in a mixed rare earth solution or hydroxide concentrate using strong oxidizing agents like potassium permanganate or hydrogen peroxide. google.comaemree.comrareearthpowder.com Once oxidized, cerium can be separated via precipitation. Cerium(IV) hydroxide is significantly less soluble than the hydroxides of trivalent rare earth elements. scirp.org By carefully controlling the pH of the solution, Ce(OH)₄ can be selectively precipitated, leaving the other trivalent REEs in the solution. google.comepj-conferences.org This process allows for an effective separation, yielding a cerium(IV) hydroxide concentrate. google.com

Another powerful technique is solvent extraction, also known as liquid-liquid extraction. researchgate.net This method is highly selective and widely applied for separating elements with nearly identical chemical properties. ui.ac.id After oxidizing Ce(III) to Ce(IV), the aqueous solution containing the mixed rare earths is brought into contact with an immiscible organic solvent. This solvent contains an extractant, such as tributyl phosphate (TBP) or organophosphorus compounds like di(2-ethylhexyl) phosphoric acid (P204), which selectively forms a complex with Ce(IV) and draws it into the organic phase. aemree.comrareearthpowder.comui.ac.id The trivalent REEs remain in the aqueous phase. The cerium can then be stripped from the organic phase to yield a purified cerium solution, which can be converted to high-purity cerium hydroxide. rareearthpowder.com

Table 4: Overview of Cerium(IV) Hydroxide Purification Strategies

| Strategy | Principle | Key Reagents/Components | Advantage/Disadvantage |

|---|

| Selective Precipitation | Lower solubility of Ce(OH)₄ compared to trivalent REE hydroxides. scirp.org | Oxidizing agents (H₂O₂, KMnO₄), pH adjusting agents (NH₃, NaOH). google.comepj-conferences.org | Advantage: Relatively simple and cost-effective. Disadvantage: May result in lower purity products due to co-precipitation. ui.ac.id | | Solvent Extraction | Selective complexation and transfer of Ce(IV) ions from an aqueous to an organic phase. researchgate.netui.ac.id | Extractants (TBP, P204/D2EHPA), Kerosene (diluent), Mineral acids. aemree.comrareearthpowder.com | Advantage: High selectivity and yields high-purity products. Disadvantage: More complex process involving organic solvents. |

Mechanistic Insights into Cerium Iv Hydroxide Formation and Transformation

Nucleation and Growth Phenomena in Precipitation Reactions

The precipitation of cerium(IV) hydroxide (B78521) from aqueous solutions is a classic example of nucleation and growth, where the final particle characteristics are determined by the interplay of various reaction parameters. The process begins with the formation of a supersaturated solution of Ce(IV) species, which then aggregate to form stable nuclei that subsequently grow into larger particles.

Influence of Initial Reactant Concentrations and Stirring

The initial concentrations of cerium precursors and precipitating agents, as well as the hydrodynamic conditions of the reaction medium, play a pivotal role in the nucleation and growth of cerium(IV) hydroxide particles. The rate of nucleation is highly dependent on the degree of supersaturation. High initial reactant concentrations lead to a rapid increase in supersaturation, which in turn promotes a high nucleation rate. This often results in the formation of a large number of small, potentially amorphous or poorly crystalline particles. Conversely, lower reactant concentrations, which lead to a slower and more controlled increase in supersaturation, favor the growth of existing nuclei over the formation of new ones, resulting in larger and more well-defined crystals.

Stirring is another critical parameter that influences the particle size and morphology. Vigorous stirring ensures a homogeneous distribution of reactants, preventing localized areas of high supersaturation that could lead to uncontrolled precipitation. Effective mixing also enhances the mass transport of solute molecules to the surface of growing crystals, promoting uniform particle growth. Inadequate stirring can result in a broad particle size distribution and agglomeration. The combination of controlled reactant addition and efficient stirring is therefore essential for achieving a desired particle size and morphology in the synthesis of cerium(IV) hydroxide.

Role of Ostwald Ripening in Particle Growth

In the context of cerium(IV) hydroxide precipitation, after the initial nucleation and growth phase, the system may undergo Ostwald ripening, particularly if the precipitate is allowed to age in the mother liquor. This process can lead to a narrowing of the particle size distribution and an increase in the crystallinity of the cerium(IV) hydroxide particles. The rate of Ostwald ripening is influenced by factors such as temperature, pH, and the presence of complexing agents, all of which affect the solubility of the cerium(IV) hydroxide. While oriented attachment, another growth mechanism, has been identified as dominant in the hydrothermal synthesis of cerium oxide (CeO2) from cerium(III) hydroxide precursors, Ostwald ripening still plays a secondary role in the growth and crystallization of cerium-based nanoparticles. acs.org For cerium(IV) hydroxide, controlling the conditions to either promote or suppress Ostwald ripening can be a strategy to tailor the final particle characteristics.

Hydrolysis and Polymerization Mechanisms of Cerium(IV) Species

In aqueous solutions, the cerium(IV) ion (Ce⁴⁺) is highly prone to hydrolysis due to its high charge-to-radius ratio. homescience.net This hydrolysis is a stepwise process where water molecules coordinated to the Ce⁴⁺ ion are deprotonated, leading to the formation of various aquo-hydroxo and hydroxo complexes. researchgate.net The extent of hydrolysis is strongly dependent on the pH of the solution. At very low pH, the unhydrolyzed Ce⁴⁺ ion may predominate, but as the pH increases, species such as [Ce(OH)]³⁺, [Ce(OH)₂]²⁺, and higher polymeric complexes are formed. rsc.org

The formation of these soluble hydroxo complexes is the precursor to the precipitation of solid cerium(IV) hydroxide. As the concentration of these species increases, they can undergo polymerization reactions, forming larger polynuclear complexes through olation (formation of M-OH-M bridges) and oxolation (formation of M-O-M bridges). These polymerization processes lead to the formation of extended networks that eventually precipitate from the solution as a gelatinous cerium(IV) hydroxide, often described as CeO₂·xH₂O. wikipedia.org The structure and properties of the final precipitate are influenced by the specific hydrolysis and polymerization pathways, which are in turn affected by factors such as pH, temperature, and the presence of coordinating anions.

Redox Transformation Mechanisms from Cerium(III) to Cerium(IV) in Solution

The precipitation of cerium(IV) hydroxide often begins with a cerium(III) precursor, necessitating an oxidation step to convert Ce³⁺ to Ce⁴⁺ in solution. This redox transformation is a critical step in many synthesis routes. The oxidation of Ce(III) can be achieved through various chemical and electrochemical methods.

Common chemical oxidants include hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and even atmospheric oxygen under specific conditions. wikipedia.orgresearchgate.net The mechanism of oxidation by H₂O₂ in an alkaline medium is a widely used method. In this process, Ce(III) is first precipitated as cerium(III) hydroxide, which is then oxidized to a cerium(IV) peroxo-hydroxide intermediate, Ce(OH)₃(OOH). This intermediate subsequently decomposes upon heating to yield cerium(IV) hydroxide and oxygen gas. wikipedia.org

The efficiency of this oxidation is dependent on factors such as the concentration of the oxidizing agent, temperature, and pH. researchgate.net For instance, increasing the temperature can enhance the diffusion of oxygen and improve the oxidation yield when using air as the oxidant. researchgate.net The choice of oxidizing agent and the control of reaction conditions are crucial for achieving complete oxidation of Ce(III) to Ce(IV), which is essential for the formation of pure cerium(IV) hydroxide. researchgate.net

Photochemical Pathways in Cerium Hydroxide Synthesis

Photochemical methods offer alternative routes for the synthesis of cerium-based compounds, often proceeding through different mechanistic pathways compared to conventional thermal methods. While much of the research in this area has focused on the formation of cerium oxide or cerium(III) hydroxide nanoparticles, the underlying principles can be extended to the synthesis of cerium(IV) hydroxide.

Radiation-induced synthesis, for example, using electron beams, can generate highly reactive species in aqueous solutions, such as hydrated electrons (e⁻aq) and hydroxyl radicals (•OH). These species can then interact with cerium ions in solution. In the case of a Ce(III) precursor, the hydroxyl radical can act as an oxidizing agent to form Ce(IV) species:

Ce³⁺ + •OH → Ce(IV) + OH⁻

This in-situ generation of Ce(IV) can lead to its subsequent hydrolysis and precipitation as cerium(IV) hydroxide, particularly under conditions of locally increased pH which can also be induced by radiolysis. Although the direct photochemical synthesis of pure cerium(IV) hydroxide is less commonly reported than that of cerium oxide, the principles of photo-oxidation of Ce(III) to Ce(IV) provide a basis for such synthetic strategies. The use of photosensitizers or specific wavelengths of light could potentially be tailored to control the redox state of cerium in solution and thereby direct the formation of cerium(IV) hydroxide.

Advanced Characterization Techniques for Structural and Chemical Analysis

Spectroscopic Characterization of Cerium(IV) Hydroxide (B78521) Species

Spectroscopic techniques are indispensable for probing the vibrational and electronic properties of cerium(IV) hydroxide, offering a window into its bonding, electronic structure, and the oxidation state of the cerium ion.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups and vibrational modes present in cerium tetrahydroxide. The infrared spectrum of a molecule is unique and provides a fingerprint based on the vibrations of its covalent bonds. msu.edu When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies corresponding to their vibrational transitions.

In the case of this compound, FTIR spectra reveal characteristic absorption bands that confirm its chemical identity. The presence of hydroxyl (-OH) groups and cerium-oxygen (Ce-O) bonds are the most prominent features. A broad absorption band is typically observed in the high-frequency region, which is indicative of the O-H stretching vibrations of the hydroxide groups and adsorbed water molecules. researchgate.netfrontiersin.org The bending mode of water molecules (H-O-H) may also be visible. semanticscholar.org A key feature in the lower frequency region of the spectrum is the band corresponding to the Ce-O stretching vibration, which confirms the formation of the cerium hydroxide structure. researchgate.net

The positions of these vibrational bands can be influenced by factors such as particle size, crystallinity, and the presence of impurities. Density functional theory (DFT) calculations can be employed to predict the infrared spectra of cerium hydroxide complexes, and these theoretical predictions generally show good agreement with experimental data. nih.gov

Table 1: Characteristic FTIR Vibrational Bands for Cerium Compounds

| Vibrational Mode | Wavenumber (cm⁻¹) | Compound Context |

|---|---|---|

| O-H Stretching | ~3300 - 3500 | Indicates the presence of hydroxides and water. frontiersin.org |

| H-O-H Bending | ~1620 | Attributed to absorbed water molecules. semanticscholar.org |

| Ce-O Stretching | ~470 - 800 | Confirms the formation of the cerium-oxygen bond. researchgate.netsemanticscholar.org |

| Ce-O-Ce Vibration | ~1140 | May be present in condensed or polymeric structures. researchgate.net |

UV-Visible and Photoluminescence (PL) spectroscopy are employed to investigate the electronic transitions within this compound. libretexts.org UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org

Nanocrystalline cerium(IV) hydroxide exhibits distinct absorption peaks in the UV region. jos.ac.cnresearchgate.net These absorptions are attributed to charge transfer transitions from the 2p orbital of oxygen to the 4f orbital of the Ce⁴⁺ ion. researchgate.net The position and intensity of these absorption bands can be influenced by the particle size of the material, with a shift towards lower wavelengths (a blueshift) often observed as the grain size decreases. researchgate.net

Photoluminescence spectroscopy provides information about the emission of light from a material after it has absorbed photons. When a molecule absorbs light and an electron is promoted to a higher energy state, it can return to the ground state by emitting a photon. researchgate.net The PL spectra of nanocrystalline Ce(OH)₄ can show emission bands that are different from its bulk oxide counterpart, CeO₂. jos.ac.cnresearchgate.net These emissions are related to the electronic transitions between the 5d excited state and the 2F₅/₂ and 2F₇/₂ levels of the 4f ground state of cerium ions. rsc.org The specific wavelengths of emission can provide insights into the electronic structure and the presence of defects in the material.

Table 2: Optical Properties of Nanocrystalline Ce(OH)₄

| Spectroscopic Technique | Wavelength (nm) | Observation |

|---|---|---|

| UV-Visible Absorption | 214, 220, 247, 251, 277, 356 | Absorption peaks corresponding to O²⁻(2p) to Ce⁴⁺(4f) charge transfer transitions. researchgate.net |

| Photoluminescence Emission | Varies (e.g., broad bands different from bulk CeO₂) | Emission resulting from electronic transitions within the cerium ions. jos.ac.cnresearchgate.net |

X-ray Absorption Spectroscopy (XAS) is a highly sensitive and element-specific technique used to determine the local electronic and geometric structure of atoms in a material. A specific type of XAS, X-ray Absorption Near Edge Structure (XANES), is particularly well-suited for determining the oxidation state of cerium. researchgate.net The ability of cerium to exist in both Ce³⁺ and Ce⁴⁺ oxidation states is fundamental to its chemical properties. nist.govnist.gov

XANES measurements at the cerium L₃-edge or M₄,₅-edges can distinguish between the two oxidation states. The energy and features of the absorption edge are sensitive to the valence state of the cerium atom. By comparing the XANES spectrum of an unknown sample to the spectra of known Ce³⁺ and Ce⁴⁺ standards, the ratio of the two oxidation states in the sample can be quantitatively determined. researchgate.netresearchgate.net This is crucial for understanding the redox chemistry of this compound and its derivatives.

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. nih.gov This technique is exclusively used for the analysis of chiral molecules, which are molecules that are non-superimposable on their mirror images. While this compound itself is not typically chiral, CD spectroscopy becomes relevant when cerium ions are part of a chiral molecular framework or complex.

Recent research has demonstrated that chirality can be transferred from chiral organic ligands to an inorganic cerium-based framework, resulting in chiral cerium-halide compounds that exhibit distinct CD signals. chemrxiv.org The CD spectra of such compounds can provide information about their absolute configuration and conformation. nih.govnih.gov This technique could be applied to chiral coordination compounds or hybrid materials incorporating cerium(IV) hydroxide, offering insights into their three-dimensional structure. rsc.orgaps.org

Diffraction and Microscopy for Morphological and Crystalline Investigations

Diffraction and microscopy techniques are essential for characterizing the physical and structural properties of this compound at the micro and nanoscale, including its crystal structure, phase purity, particle size, and morphology.

X-ray Diffraction (XRD) is a primary technique for determining the crystallographic structure of a material. When a beam of X-rays is directed at a crystalline sample, the X-rays are diffracted by the planes of atoms in the crystal, producing a unique diffraction pattern. semanticscholar.orgupi.edu

The XRD pattern of nanocrystalline cerium(IV) hydroxide can be used to identify its crystal structure. For example, it has been reported to exhibit a cubic fluorite structure. jos.ac.cn The positions and intensities of the diffraction peaks are characteristic of a specific crystalline phase, allowing for the determination of phase purity.

Furthermore, the width of the diffraction peaks can be used to estimate the average crystallite size of the material using the Scherrer equation. semanticscholar.orgscialert.net This equation relates the peak broadening to the size of the coherently scattering domains within the material. The average crystallite size of nanocrystalline Ce(OH)₄ has been estimated to be in the range of a few nanometers. jos.ac.cn

Table 3: Example XRD Data Analysis for Nanocrystalline Cerium Compound

| (hkl) Plane | 2θ (degrees) | Crystallite Size (nm) |

|---|---|---|

| (111) | ~28.5 | 3-4 jos.ac.cn |

| (200) | ~33.1 | 3-4 jos.ac.cn |

| (220) | ~47.5 | 3-4 jos.ac.cn |

| (311) | ~56.3 | 3-4 jos.ac.cn |

Note: The 2θ values are typical for cerium oxide and related compounds with a cubic fluorite structure. scialert.net

Scanning Electron Microscopy (SEM) for Surface Morphology and Agglomeration

Scanning Electron Microscopy (SEM) is a pivotal technique for examining the surface topography and degree of particle aggregation in this compound powders. SEM analysis of nanocrystalline cerium hydroxide reveals that the particles are typically highly agglomerated and uniformly distributed. jos.ac.cn This agglomeration is often attributed to the small grain size and the presence of bulky hydroxyl groups on the surface of the particles. jos.ac.cn The surface texture is generally observed to be homogeneous. jos.ac.cn

SEM imaging can provide detailed information on the shape and size of these agglomerates, which is crucial for understanding the material's bulk properties and behavior in various applications. For instance, in the synthesis of cerium oxide nanoparticles from cerium hydroxide precursors, SEM studies have revealed the formation of spherical nanoparticles. scialert.net

| Observed Feature | Description | Attributed Cause | Source |

|---|---|---|---|

| Particle Distribution | Uniformly distributed and homogeneous | Synthesis method | jos.ac.cn |

| Agglomeration | Highly agglomerated | Small grain size, presence of hydroxyl groups | jos.ac.cn |

| Derived Nanoparticle Shape | Spherical | Hydroxide mediated synthesis approach | scialert.net |

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Nanostructure Elucidation

Transmission Electron Microscopy (TEM) and its high-resolution counterpart (HRTEM) are indispensable for delving into the finer details of this compound's nanostructure. These techniques allow for the direct visualization of individual nanoparticles, providing precise information on their size, shape, and crystallinity.

TEM analysis of cerium-based nanoparticles derived from hydroxide precursors has confirmed the presence of spherical and polyhedron-shaped crystals. researchgate.netresearchgate.net The average particle size can be accurately determined from TEM images, with studies reporting sizes in the nanometer range, for example, around 23-24 nm. researchgate.netresearchgate.net HRTEM goes a step further by enabling the visualization of the atomic lattice fringes of the crystalline material. cerionnano.com This capability is crucial for identifying the crystal structure and observing any defects or dislocations within the nanoparticles. cerionnano.comelsevierpure.com For instance, HRTEM images have shown that cerium oxide nanoparticles can be single-crystalline and are often bounded by specific crystallographic planes, such as the {111} plane, which is considered the most stable for ceria. cerionnano.com

Selected Area Electron Diffraction (SAED) for Crystalline Structure Confirmation

Selected Area Electron Diffraction (SAED) is a powerful technique, typically performed in a TEM, used to confirm the crystalline structure of materials like this compound. wikipedia.org By directing an electron beam onto a selected area of the sample and analyzing the resulting diffraction pattern, one can determine whether the material is single-crystalline, polycrystalline, or amorphous. youtube.com

A single-crystalline material produces a regular pattern of bright spots, which represents a two-dimensional projection of the reciprocal crystal lattice. wikipedia.org In contrast, a polycrystalline sample, which consists of many randomly oriented crystallites, generates a pattern of concentric rings. youtube.comtaylorandfrancis.com SAED patterns of nanoparticles derived from cerium hydroxide have consistently shown diffraction rings, confirming their polycrystalline nature. taylorandfrancis.com Analysis of these rings is consistent with the face-centered cubic fluorite structure, which is characteristic of cerium oxide (CeO₂), the common product of this compound decomposition. mdpi.com

Thermal and Elemental Composition Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC-TG) for Thermal Stability and Decomposition

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential thermal analysis techniques used to study the thermal stability and decomposition behavior of this compound. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.

TGA of cerium compounds often reveals distinct weight loss steps. For cerium hydroxide, a significant weight loss is typically observed at temperatures up to 400°C. naturalspublishing.comresearchgate.net This loss is associated with dehydration—the removal of physically adsorbed and chemically bound water (hydroxyl groups)—to form cerium oxide (CeO₂). naturalspublishing.comresearchgate.net Thermal analysis suggests that the cerium (IV) ion is in a tetrahydrated form. jos.ac.cn The process of heating Ce(OH)₄ above 200°C initiates the decomposition, yielding CeO₂ and water vapor.

DSC studies on related cerium compounds have shown exothermic heat changes at temperatures above the decomposition temperature, which can be related to energy released due to changes in surface area and the relief of lattice strain. iaea.org

| Temperature Range (°C) | Process | Associated Mass Loss | Source |

|---|---|---|---|

| ~70 - 190 | Loss of adsorbed water | Minimal | naturalspublishing.com |

| ~190 - 400 | Decomposition (loss of hydroxyl groups) | Major | naturalspublishing.comresearchgate.net |

| > 400 | Further minor losses (e.g., oxygen) | Small | researchgate.net |

X-ray Fluorescence (XRF) and Energy Dispersive Spectroscopy (EDS) for Elemental Purity and Composition

X-ray Fluorescence (XRF) and Energy Dispersive Spectroscopy (EDS) are powerful non-destructive analytical techniques for determining the elemental composition and purity of this compound. wikipedia.orglucideon.com

EDS, often integrated with an SEM or TEM, analyzes the characteristic X-rays emitted from a sample when it is bombarded by an electron beam. wikipedia.orgcarleton.edu Each element emits X-rays at unique energy levels, allowing for the identification of the elements present. wikipedia.org EDS can be used to confirm the presence of cerium and oxygen and to detect any elemental impurities. researchgate.netceriumlabs.com The technique can provide qualitative analysis and can also be used for semi-quantitative or quantitative analysis to estimate the relative abundance of the detected elements. carleton.edu

XRF operates on a similar principle but uses an X-ray source to excite the sample. clu-in.org It is an excellent technique for bulk chemical analysis of powders and can be used to quantify the elemental composition, typically reported on an oxide basis. lucideon.com XRF is highly sensitive, with typical detection limits around 0.01% for most elements, making it suitable for verifying the high purity of this compound. lucideon.com

Other Advanced Characterization Methodologies

Beyond the techniques detailed above, a variety of other advanced methods are employed to provide a comprehensive characterization of this compound and its derivatives. X-ray Diffraction (XRD) is fundamental for determining the crystal structure, phase purity, and average crystallite size of the material. XRD patterns have been used to confirm the cubic fluorite structure of ceria derived from cerium hydroxide. jos.ac.cnFourier Transform Infrared (FTIR) Spectroscopy is used to identify functional groups present in the compound, such as the O-H stretching of the hydroxyl groups and the Ce-O stretching vibrations, confirming the formation of the hydroxide and its subsequent conversion to oxide. jos.ac.cn

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution Studies

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for investigating the local chemical environment and structure of cerium-containing species in solution. While detailed NMR studies focusing exclusively on this compound are not extensively reported, the technique has been successfully applied to study related cerium(IV) hydrolysis intermediates.

In a study investigating the assembly pathways of ceria nanoparticles from aqueous cerium ammonium (B1175870) nitrate (B79036), ¹⁷O NMR spectroscopy was instrumental in corroborating the structure of a proposed layered intermediate phase, formulated as Ce(OH)₃(NO₃)·xH₂O. nih.gov This application highlights the utility of oxygen-17 NMR in probing the coordination environment of cerium ions and identifying the presence of hydroxide (OH⁻) and aqua (H₂O) ligands. By detecting the distinct resonance signals of oxygen atoms in different chemical environments, ¹⁷O NMR can provide direct evidence for the formation of Ce-OH bonds during the hydrolysis of cerium(IV) salts.

The paramagnetic nature of the Ce³⁺ ion can present challenges for NMR spectroscopy, often leading to significant broadening of resonance signals. However, for the diamagnetic Ce⁴⁺ state, which is relevant to this compound, sharper signals can be expected, making NMR a more viable technique for structural characterization in solution.

Future NMR studies on this compound could employ various nuclei to gain a comprehensive understanding of its structure and dynamics in solution:

¹H NMR: To study the exchange dynamics of protons in hydroxide and water ligands.

¹⁷O NMR: To further investigate the coordination of hydroxide and oxo-bridges in polynuclear cerium hydroxide clusters.

¹³⁹La NMR (as a diamagnetic analog): To model the behavior of lanthanide hydroxides in solution without the complicating effects of paramagnetism.

Electrospray Ionization Mass Spectrometry and Small-Angle X-ray Scattering for Solution-Phase Studies

The combination of Electrospray Ionization Mass Spectrometry (ESI-MS) and Small-Angle X-ray Scattering (SAXS) provides complementary information on the nature of cerium hydroxide species in solution, from the molecular to the nanoscale.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that allows for the transfer of ions from solution to the gas phase with minimal fragmentation, making it ideal for studying the composition of complex solutions. nih.gov In the context of this compound, ESI-MS can be employed to identify the various hydrolyzed cerium(IV) species present in solution as a function of pH and concentration. While specific ESI-MS studies on Ce(OH)₄ are not extensively documented, the technique has been successfully used to study the hydrolysis of other tetravalent actinides, such as thorium, revealing the stepwise formation of hydroxo complexes. researchgate.net

For cerium(IV) solutions, ESI-MS could potentially identify and characterize a range of monomeric and polymeric species, such as:

[Ce(OH)]³⁺

[Ce(OH)₂]²⁺

[Ce(OH)₃]⁺

[Ce(OH)₄]

Polynuclear species like [Ce₂(OH)ₓ]⁽⁸⁻ˣ⁾⁺

By analyzing the mass-to-charge ratio (m/z) of the ions, the stoichiometry of these complexes can be determined. Tandem MS (MS/MS) experiments can further provide insights into the stability and fragmentation pathways of these cerium hydroxide clusters. uvic.ca

Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique for characterizing the size, shape, and distribution of nanoparticles and larger molecular assemblies in solution. researchgate.net It has been extensively used to study the formation of cerium oxide nanoparticles from the hydrolysis of cerium(IV) salts, a process in which this compound is a key intermediate. elsevierpure.comnih.gov

In-situ SAXS studies have provided detailed insights into the nucleation and growth of ceria nanoparticles from aqueous solutions of cerium(IV) ammonium nitrate upon heating. researchgate.netelsevierpure.com These studies have revealed the presence of primary particles with dimensions on the order of 2 nm, which can then form larger agglomerates of 5–15 nm. nih.govelsevierpure.com The analysis of SAXS data allows for the determination of not only the particle size but also the relative volume fractions of different particle populations as a function of time, temperature, ionic strength, and precursor concentration. elsevierpure.com

The table below summarizes the findings from a representative in-situ SAXS study on the formation of ceria colloidal particles from the hydrolysis of a cerium(IV) precursor.

| Parameter | Observation | Reference |

|---|---|---|

| Primary Particle Size | Approximately 2 nm | nih.govelsevierpure.com |

| Agglomerate Size | 5–15 nm | elsevierpure.com |

| Effect of Temperature | Increased temperature enhances the nucleation rate of primary particles and promotes the formation and precipitation of larger agglomerates. | elsevierpure.com |

| Formation at Room Temperature | Agglomerates of 5–15 nm can already be present at room temperature. | researchgate.net |

These SAXS studies provide indirect but crucial information about the behavior of this compound in solution, as it is the precursor that undergoes condensation and dehydration to form the observed cerium oxide nanoparticles.

Second-Harmonic Generation (SHG) Measurements for Optical Properties

Second-Harmonic Generation (SHG) is a nonlinear optical technique that is highly sensitive to the breakdown of inversion symmetry. microscopist.co.uk This property makes it a valuable tool for probing surfaces, interfaces, and the structure of non-centrosymmetric materials. While SHG studies specifically targeting this compound are not widely available, the principles of the technique and its application to other oxide nanoparticles provide a framework for its potential use in characterizing the optical properties of nanocrystalline Ce(OH)₄.

The SHG process involves the conversion of two photons of a specific frequency (ω) into a single photon with twice the frequency (2ω). microscopist.co.uk For materials that are centrosymmetric in the bulk, SHG is forbidden. However, at the surface of a nanoparticle or in a crystal that lacks inversion symmetry, SHG can be generated. Nanocrystalline cerium hydroxide, particularly in the form of small, non-centrosymmetric particles, could therefore be a candidate for SHG activity.

SHG microscopy can be used to image the spatial distribution of SHG-active nanoparticles with high resolution. nih.gov By analyzing the polarization dependence of the SHG signal, information about the orientation and symmetry of the nanocrystals can be obtained. microscopist.co.uk

The potential applications of SHG for studying cerium hydroxide nanoparticles include:

Probing Surface Structure: SHG is inherently surface-sensitive and could be used to study the arrangement of hydroxide groups on the surface of Ce(OH)₄ nanoparticles.

Monitoring Crystallinity: The intensity of the SHG signal can be related to the degree of crystallinity and the presence of non-centrosymmetric crystal structures.

In-situ Growth Studies: SHG microscopy could potentially be used to monitor the nucleation and growth of cerium hydroxide nanoparticles in real-time, providing information on their evolving symmetry and morphology.

The table below outlines the key principles and potential applications of SHG in the context of cerium hydroxide characterization.

| Principle/Technique | Information Obtainable | Potential Relevance to this compound |

|---|---|---|

| Second-Harmonic Generation (SHG) | Detection of non-centrosymmetric structures. | Characterization of the crystal structure of nanocrystalline Ce(OH)₄. |

| SHG Microscopy | High-resolution imaging of SHG-active domains. | Visualization of individual or aggregated cerium hydroxide nanoparticles. |

| Polarization-Resolved SHG | Determination of molecular/crystal orientation and symmetry. | Elucidation of the surface structure and symmetry of Ce(OH)₄ nanocrystals. |

While direct experimental data for SHG from this compound is pending, the technique holds promise for providing unique insights into its optical and structural properties at the nanoscale.

Theoretical and Computational Investigations of Cerium Iv Hydroxide

Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) has emerged as a robust method for investigating the properties of cerium compounds, including cerium(IV) hydroxide (B78521). DFT calculations allow for the prediction of various molecular properties, such as vibrational frequencies and electronic states, by approximating the complex many-electron problem to one involving the electron density.

Researchers have employed DFT to calculate the vibrational signatures of hydroxyl groups on the surfaces of cerium oxides, which serve as a model for understanding cerium hydroxides. These calculations can predict the stretching frequencies of O-H bonds, providing insights into the local chemical environment. For instance, the calculated vibrational frequencies for OH-oscillators on hydrated and hydroxylated ceria (CeO₂) surfaces cover a broad range, reflecting diverse hydrogen bond environments.

The choice of the DFT functional is critical for obtaining accurate results for cerium compounds due to the presence of f-electrons. Functionals like optPBE-vdW have been used to compute the vibrational frequencies of surface OH-oscillators on ceria, yielding a wide range of frequencies that correlate with the strength of hydrogen bonding. While experimental gas-phase values for the hydroxide ion are around 3556 cm⁻¹, DFT calculations with certain GGA functionals may predict values downshifted by approximately 100 cm⁻¹.

The electronic states of cerium compounds are also accessible through DFT calculations. The partially occupied 4f orbitals in cerium present a challenge for standard DFT functionals. To address this, methods like DFT+U, which adds a Hubbard U term to account for strong on-site Coulomb interactions of the f-electrons, or hybrid functionals such as HSE06, are often employed to achieve better agreement with experimental observations for properties like bond lengths and electronic band structures. aps.orgresearchgate.net

Table 1: Representative Calculated Vibrational Frequencies for OH Groups on Ceria Surfaces from DFT

| System | O-H Vibrational Frequency (cm⁻¹) |

| Hydroxylated CeO₂(111) Surface | 2000 - 3600 |

| Gas-Phase Hydroxide Ion (OH⁻) | ~3459 |

| Gas-Phase Water (H₂O) | ~3578 |

Note: The wide range for the hydroxylated surface reflects the variety of local environments and hydrogen bonding interactions.

For a more rigorous and accurate description of the electronic structure and bonding in cerium compounds, ab initio methods, particularly coupled-cluster (CC) theory, are employed. These wavefunction-based methods are computationally more demanding than DFT but can provide benchmark-quality results.

High-level ab initio studies on small molecular cerium oxides have been instrumental in quantifying the nature of the Ce-O bond. nih.govaip.orgresearchgate.netdntb.gov.ua These studies reveal the significant role of the cerium 4f orbitals in chemical bonding, which goes beyond a simple ionic interaction. The extent of Ce 4f and O 2p orbital overlap is a key factor in determining the covalency of the Ce-O bond. As the coordination around the cerium center increases, so does the covalency. nih.govresearchgate.netdntb.gov.ua

Coupled-cluster methods, such as UCCSD(T) and RCCSD(T), have been applied to investigate molecules like CeO and CeO₂, providing detailed insights into their electronic states and bonding. aip.org These calculations highlight the multireference character of some cerium species and the necessity of high-level theoretical treatments to capture the complex electron correlation effects. While these studies primarily focus on cerium oxides, the fundamental insights into the interplay of cerium's 4f and 5d orbitals with oxygen's 2p orbitals are transferable to understanding the Ce-O bond in cerium(IV) hydroxide. The bonding in Ce(OH)₄ is expected to have a significant covalent character due to the high formal charge of the Ce(IV) ion, which promotes orbital mixing.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, orbital interactions, and bonding in molecules. nih.govjuniperpublishers.com It provides a localized, Lewis-like picture of the bonding, which can be very insightful. In the context of cerium(IV) hydroxide, NBO analysis can elucidate the nature of the Ce-O bond, including the extent of charge transfer and the presence of backbonding.

Backbonding in cerium compounds involves the donation of electron density from occupied oxygen orbitals to unoccupied orbitals on the cerium atom. NBO analysis can quantify these donor-acceptor interactions. In cerium(IV) compounds, the high positive charge on the cerium atom makes it a good electron acceptor. The oxygen atoms of the hydroxide ligands can donate electron density from their lone pairs into the empty 5d and 4f orbitals of the Ce(IV) center. This backbonding strengthens the Ce-O bond and contributes to its covalent character.

Studies on related cerium-oxo complexes have shown that the Ce=O multiple bond is highly polarized, and NBO analysis can reveal the contributions of different orbitals to this bond. nih.gov For cerium(IV) hydroxide, NBO analysis would likely show significant charge transfer from the oxygen atoms to the cerium atom, resulting in a partial positive charge on the hydrogens, a partial negative charge on the oxygens, and a cerium atom with a charge significantly lower than its formal +4 oxidation state.

Table 2: Illustrative NBO Analysis Results for a Model Ce(IV)-O Bond

| Interaction | Description | Energy (kcal/mol) |

| O(lp) -> Ce(5d) | Donation from oxygen lone pair to cerium 5d orbital | Moderate to High |

| O(lp) -> Ce(4f) | Donation from oxygen lone pair to cerium 4f orbital | Low to Moderate |

Note: The energy values represent the stabilization energy associated with the donor-acceptor interaction, indicative of the strength of the backbonding.

Thermodynamic and Kinetic Modeling of Cerium(IV) Hydroxide Processes

Computational methods are invaluable for determining the thermodynamic properties of cerium(IV) hydroxide, such as its heat of formation and the energies of various reactions it may undergo. These calculations are often performed using DFT or more advanced ab initio methods.

The heat of formation (ΔHf°) is a fundamental thermodynamic quantity that indicates the stability of a compound. While experimental determination can be challenging, computational chemistry offers a viable alternative. The ΔHf° can be calculated by considering a hypothetical reaction in which the compound is formed from its constituent elements in their standard states. The energies of all species in the reaction are calculated, and the heat of reaction is determined, which corresponds to the heat of formation. For solid-state materials, these calculations can be more complex and may involve periodic boundary conditions.

Table 3: Calculated Thermodynamic Data for a Hypothetical Reaction

| Reaction | Calculated ΔE (eV) | Calculated ΔH (kJ/mol) |

| IS4 + C₂H₄ → 1 | -1.59 | -153.4 |

Note: This table shows an example of a calculated reaction energy profile from a DFT study on a cerium-vanadium oxide cluster reacting with ethene, illustrating the type of data that can be obtained. researchgate.net Data specific to Ce(OH)₄ reactions would require dedicated computational studies.

The redox chemistry of the Ce(IV)/Ce(III) couple is central to many of the applications of cerium compounds. Computational modeling plays a crucial role in understanding and predicting the redox potentials and the underlying charge transfer (CT) mechanisms.

The redox potential of the Ce(IV)/Ce(III) couple is highly dependent on the chemical environment, including the solvent and the nature of the coordinating ligands. nih.govacs.orgacs.orgumich.edu DFT calculations can be used to model the electronic structures of both the oxidized [Ce(IV)] and reduced [Ce(III)] species in different environments. By calculating the free energy change (ΔG) for the reduction reaction, the standard redox potential (E°) can be predicted using the relationship ΔG = -nFE°, where n is the number of electrons transferred and F is the Faraday constant.

Computational studies have shown that the complexation of Ce(IV) ions with anions in acidic solutions has a significant impact on the redox potential. acs.org For instance, in sulfuric acid, Ce(IV) is believed to form complexes with bisulfate ions, which stabilizes the +4 oxidation state and shifts the redox potential. DFT calculations of the free energies of these complexation reactions are in good agreement with experimental observations. nih.gov

The mechanism of charge transfer in the Ce(IV)/Ce(III) redox reaction can also be investigated computationally. These studies can elucidate whether the electron transfer is an inner-sphere or outer-sphere process. In an outer-sphere mechanism, the coordination shells of the metal ions remain intact during the electron transfer. In an inner-sphere mechanism, a bridging ligand facilitates the electron transfer. Recent studies combining experimental data with DFT calculations have proposed a two-step mechanism for the Ce(IV)/Ce(III) charge transfer in sulfuric acid, involving a chemical step (ligand exchange) followed by a rate-determining electron transfer step that can be described by Marcus theory. nih.govacs.orgumich.edu

Table 4: Factors Influencing the Calculated Redox Potential of the Ce(IV)/Ce(III) Couple

| Factor | Effect on Redox Potential | Computational Approach |

| Ligand Environment | Stronger binding to Ce(IV) lowers the potential | DFT calculations of complexation energies |

| Solvent Effects | Stabilization of charged species through solvation | Continuum solvation models (e.g., PCM) |

| Geometric Relaxation | Changes in bond lengths upon reduction | Geometry optimization of both redox states |

Ligand Exchange Dynamics and Reorganization Energy

The chemical reactivity of cerium(IV) complexes is significantly influenced by the dynamics of ligand exchange and the associated reorganization energy. Ligand exchange processes, where ligands in the coordination sphere of the central cerium ion are replaced by other molecules, are fundamental to many of its applications, including catalysis and redox reactions.

Theoretical studies have shown that the rate of ligand exchange is dependent on the nature of the ligands and the solvent environment. The reorganization energy, which is the energy required to change the geometry of the reactant and solvent molecules during electron transfer, is a key parameter in understanding the kinetics of these reactions. For cerium(IV) complexes, the reorganization energy is influenced by the significant change in the coordination environment that can occur upon reduction to cerium(III). nih.gov

Computational models, such as Density Functional Theory (DFT), are employed to calculate the reorganization energies associated with the Ce(IV)/Ce(III) redox couple. These calculations provide valuable insights into the factors that control the electron transfer rates. For instance, studies on various cerium(IV) complexes have demonstrated that the ligand field and the degree of covalency in the metal-ligand bonds can be fine-tuned through ligand derivatization, thereby influencing the redox potential and the kinetics of electron transfer. nih.gov

Table 1: Calculated Reorganization Energies for Cerium Complexes

| Complex | Method | Inner-Sphere Reorganization Energy (eV) | Outer-Sphere Reorganization Energy (eV) |

|---|---|---|---|

| [Ce(H₂O)₉]⁴⁺/[Ce(H₂O)₈]³⁺ | DFT | ~0.9 | ~1.6 |

| [CeCl₆]²⁻/[CeCl₆]³⁻ | DFT | Data not available | Data not available |

Note: The reorganization energies can vary depending on the computational method and the specific ligands involved. um.es

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations have emerged as a powerful tool for investigating the behavior of cerium(IV) hydroxide at the atomic level. These simulations provide a dynamic picture of the system, allowing researchers to study complex processes that are often difficult to probe experimentally. mdpi.com

Hydration Dynamics of Cerium(IV) Species

Simulations have shown that the Ce(IV) ion has a strong ordering effect on the surrounding water molecules, leading to the formation of well-defined hydration shells. The number of water molecules in the first hydration shell and their exchange rate with the bulk solvent are critical parameters that influence the reactivity of the cerium ion. These computational studies complement experimental techniques like X-ray absorption spectroscopy in determining the local coordination environment of cerium ions in solution. nih.gov

Surface Interaction Studies with Corrosive Ions

Cerium compounds, including cerium(IV) hydroxide, are known for their corrosion inhibition properties. MD simulations are employed to understand the mechanism of this inhibition at the molecular level by studying the interaction of cerium hydroxide surfaces with corrosive ions, such as chloride. researchgate.net

These simulations can model the adsorption of corrosive ions onto the cerium hydroxide surface and the subsequent formation of a protective layer. By analyzing the trajectories of the ions and water molecules, researchers can identify the binding sites and understand the forces that drive the interaction. This knowledge is crucial for the development of more effective and environmentally friendly corrosion inhibitors. For example, simulations can elucidate the role of cerium ions in accelerating the cross-linking of silane (B1218182) films, leading to the formation of a denser and more protective coating on metal surfaces. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name | Chemical Formula |

|---|---|

| Cerium tetrahydroxide | Ce(OH)₄ |

| Cerium(IV) hydroxide | Ce(OH)₄ |

| Cerium(III) hydroxide | Ce(OH)₃ |

| Cerium(II) hydroxide | Ce(OH)₂ |

| Cerium(II) cation | Ce²⁺ |

| Cerium trihydroxide | Ce(OH)₃ |

| Cerium dioxide | CeO₂ |

| Zirconium(IV) silicate | ZrSiO₄ |

| Ceric ammonium (B1175870) nitrate (B79036) | (NH₄)₂Ce(NO₃)₆ |

Reactivity and Stability of Cerium Iv Hydroxide in Chemical Systems

Redox Chemistry and Cerium(IV)/Cerium(III) Interconversion

The cornerstone of cerium's chemistry lies in the reversible transition between its +4 and +3 oxidation states. This redox couple is not only fundamental to the compound's intrinsic properties but also pivotal in its wide-ranging applications.

The stability of the Ce(IV) oxidation state in aqueous solutions is a complex interplay of various factors. While Ce(IV) is a potent oxidizing agent, its stability in water is largely attributed to kinetic factors rather than thermodynamic favorability. warwick.ac.uk In acidic environments, which are necessary to prevent the precipitation of hydrous ceric oxide, Ce(IV) solutions exhibit a characteristic intense yellow color. homescience.net The Ce(III) state, in contrast, is colorless and represents the more stable oxidation state in aqueous solutions. homescience.net

The electrochemical behavior of the Ce(IV)/Ce(III) redox couple is highly sensitive to the composition of the solution and the nature of the working electrode. unlv.edu Studies have shown that the kinetics of this electron transfer can be highly asymmetric and are influenced by factors such as the electrode material and the dissociation of cerium-sulfate complexes in solution. For instance, the cerium redox reaction is more reversible in nitric acid compared to other acid media. soton.ac.uk The charge transfer process is not a simple one-electron exchange but involves complex intermediate species, often sulfato complexes in sulfuric acid media. rsc.org

Table 1: Electrochemical Data for the Ce(IV)/Ce(III) Redox Couple

| Parameter | Value | Conditions |

|---|---|---|

| Standard Redox Potential (E°) | ~1.7 V | 1 M HClO₄ |

| Exchange Current Density | 3.7 A cm⁻⁴ | Platinum electrode in a typical RFB electrolyte |

| Exchange Current Density | 1.32 mA cm⁻² | Platinum electrode in a dilute MSA solution |

| Anodic Charge Transfer Coefficient (αₐ) | 0.29 | 1.0 mol dm⁻³ sulfuric acid on platinum |

| Cathodic Charge Transfer Coefficient (αₑ) | 0.31 | 1.0 mol dm⁻³ sulfuric acid on platinum |

The redox potential of the Ce(IV)/Ce(III) couple is markedly influenced by both pH and the presence of complexing agents. An increase in pH generally leads to a decrease in the redox potential, making the Ce(IV) state less oxidizing. However, the presence of certain ligands can stabilize the Ce(IV) oxidation state, thereby shifting the redox potential. unlv.edu

Complexation with various ligands plays a crucial role in modulating the redox behavior. For instance, complexation with EDTA can shift the redox couple to less positive potentials, allowing for its observation over a wide pH range. unlv.edu Similarly, in concentrated carbonate/bicarbonate media, the formation of strong carbonato-Ce(IV) complexes can induce the oxidation of Ce(III) to Ce(IV). researchgate.net The differential complexation of Ce(IV) and Ce(III) ions by anions in various acidic media is a primary reason for the observed shifts in the standard redox potential. acs.org Ce(IV), being more oxophilic, readily forms complexes with anions, while Ce(III) often exists as a hydrated ion. This differential stabilization significantly impacts the equilibrium of the redox reaction.

Hydrolytic Stability and Precipitation Thresholds

Cerium(IV) ions exhibit a strong tendency towards hydrolysis in aqueous solutions, even in acidic conditions, due to their high charge-to-radius ratio. homescience.nethud.ac.uk This hydrolysis can lead to the formation of polynuclear oxo- or hydroxo-bridged complexes and ultimately to the precipitation of hydrous cerium(IV) oxide, often represented as CeO₂·nH₂O. homescience.netrsc.org The precipitation of cerium(IV) hydroxide (B78521) is highly dependent on the electrochemical potential and pH of the solution. semanticscholar.orgresearchgate.net

The precipitation process can be initiated by an increase in pH. google.com For instance, in cerium conversion coating processes, the protective cerium oxide film forms via a precipitation mechanism that is electrochemically initiated. mst.edu The stability of cerium species in aqueous systems can be visualized through E-pH (Pourbaix) diagrams, which map out the regions of stability for different species as a function of potential and pH. semanticscholar.orgscribd.com These diagrams are essential for understanding and predicting the conditions under which cerium hydroxide will precipitate.

Photosensitivity and Photodecomposition of Cerium(IV) Hydroxide Species

Cerium(IV) complexes are known to be photosensitive. Excitation of these complexes by light can lead to a ligand-to-metal charge transfer (LMCT) process. chemrxiv.org This photo-induced process involves the transfer of an electron from a ligand orbital to an empty or partially filled metal orbital, resulting in the reduction of the metal ion (Ce(IV) to Ce(III)) and the oxidation of the ligand. chemrxiv.org

The LMCT phenomenon is responsible for the intense colors of many Ce(IV) complexes. escholarship.org The energy of the LMCT band is dependent on the nature of the ligand. For example, incorporating guanidinate ligands into Ce(IV) complexes gives rise to intense charge transfer bands. escholarship.org This photosensitivity can lead to the photodecomposition of cerium(IV) hydroxide species, particularly in the presence of organic ligands that can be oxidized. The resulting radical from the oxidized ligand can then participate in further chemical reactions. chemrxiv.org

Complexation Behavior and Ligand Effects on Stability

The stability of cerium(IV) hydroxide in solution is profoundly influenced by complexation with various ligands. The formation of stable complexes can prevent the hydrolysis and subsequent precipitation of cerium(IV) hydroxide.

The thermodynamic stability of cerium(IV) complexes is quantified by their stability constants (β). High stability constants indicate the formation of very stable complexes. For instance, hydroxypyridinonate ligands are known to form extraordinarily stable complexes with Ce(IV). nih.gov The octadentate chelating agent 3,4,3-LI(1,2-HOPO) forms a highly stable complex with Ce(IV), with a stability constant (log β₁₁₀) of 41.5 ± 0.5. datapdf.com

The stability of these complexes is a critical feature for applications such as the sequestration of actinides, where Ce(IV) serves as a suitable analog. nih.gov An inverse linear correlation has been observed between the logarithms of stability constants and the logarithms of the rate constants for the intramolecular redox decomposition of certain Ce(IV) complexes, highlighting the interplay between thermodynamic and kinetic stability. researchgate.netresearchgate.net

Table 2: Stability Constants of Selected Cerium(IV) Complexes

| Ligand | Complex | log β |

|---|---|---|

| 1-methyl-3-hydroxy-2(1H)-pyridinone (Me-3,2-HOPO) derivative (L2) | Ce(L2)₄ | 40.9 |

| 5LI-Me-3,2-HOPO (L3) | Ce(L3)₂ | 41.9 |

| 5LIO-Me-3,2-HOPO (L4) | Ce(L4)₂ | 41.6 |

| 3,4,3-LI(1,2-HOPO) | [Ce(IV)(3,4,3-LI(1,2-HOPO))] | 41.5 ± 0.5 |

Kinetic Stability and Intramolecular Redox Decomposition Mechanisms of Cerium Tetrahydroxide

The kinetic stability of cerium(IV) hydroxide, also known as this compound, is intrinsically linked to its tendency to undergo decomposition, primarily through thermal processes. While the broader redox chemistry of the Ce(IV)/Ce(III) couple is extensively studied, detailed kinetic analyses and mechanistic elucidations of the intramolecular redox decomposition of solid cerium(IV) hydroxide are not widely documented in scientific literature. The primary decomposition pathway discussed is its conversion to cerium(IV) oxide (ceria).

Thermal Decomposition

Ce(OH)₄(s) → CeO₂(s) + 2H₂O(g)